molecular formula C14H19NO3 B12931937 Methyl (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylate

Methyl (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylate

Cat. No.: B12931937
M. Wt: 249.30 g/mol
InChI Key: DVHVCTMMNDTTMV-DGCLKSJQSA-N
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Description

Methyl (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields This compound is a derivative of morpholine, a heterocyclic amine, and features a benzyl group and a methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic methods and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylate has several scientific research applications:

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylate

InChI

InChI=1S/C14H19NO3/c1-11-8-15(9-12-6-4-3-5-7-12)10-13(18-11)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1

InChI Key

DVHVCTMMNDTTMV-DGCLKSJQSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C(=O)OC)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CC(O1)C(=O)OC)CC2=CC=CC=C2

Origin of Product

United States

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